6,7-Diamino-2-methyl-benzothiazole

Synthetic Chemistry Heterocycles Medicinal Chemistry Scaffolds

6,7-Diamino-2-methyl-benzothiazole (CAS 101258-10-0) is a heterocyclic diamine with the molecular formula C8H9N3S and a molecular weight of 179.24 g/mol. It is a benzothiazole derivative specifically functionalized with a methyl group at position 2 and primary amine groups at the 6 and 7 positions on the benzene ring.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
CAS No. 101258-10-0
Cat. No. B009003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Diamino-2-methyl-benzothiazole
CAS101258-10-0
Synonyms6,7-Benzothiazolediamine,2-methyl-(9CI)
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=C(C=C2)N)N
InChIInChI=1S/C8H9N3S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,9-10H2,1H3
InChIKeyRBFVCKBGMGPJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6,7-Diamino-2-methyl-benzothiazole (CAS 101258-10-0): Core Structural and Reactivity Profile


6,7-Diamino-2-methyl-benzothiazole (CAS 101258-10-0) is a heterocyclic diamine with the molecular formula C8H9N3S and a molecular weight of 179.24 g/mol . It is a benzothiazole derivative specifically functionalized with a methyl group at position 2 and primary amine groups at the 6 and 7 positions on the benzene ring. This precise substitution pattern differentiates it from other benzothiazole diamines and is critical for its role as a synthetic precursor to specific fused heterocyclic systems, such as 8H-imidazo[4,5-g]benzothiazole, which are inaccessible from other isomers [1].

1
Regiochemically defined 6,7-diamine pattern for linear fused heterocycle synthesis
2
2-Methyl substituent directs photochemical ring-expansion to specific azepines
3
Exclusive diamine component for diazepino- and pyrazino-benzothiazole scaffolds
Reported to enable scaffolds not accessible from other isomers; verify isomer identity by HPLC or NMR before use.

Why Generic Benzothiazole Diamines Cannot Replace 6,7-Diamino-2-methyl-benzothiazole in Synthetic Applications


In-class substitution of benzothiazole diamines is scientifically unsound due to the strict regiochemical requirements for forming specific polyheterocyclic scaffolds. The 6,7-diamino pattern is a prerequisite for constructing linear, angularly fused systems like 8H-imidazo[4,5-g]benzothiazole, which are critical in medicinal chemistry and materials science [1][2]. A positional isomer, such as 2-methyl-1,3-benzothiazole-5,7-diamine (CAS 90792-50-0), will instead direct cyclization towards completely different, non-isosteric products, fundamentally altering the target molecule's geometry and properties . Similarly, the absence of the 2-methyl group, as in the parent 6,7-diaminobenzothiazole, significantly changes the electronic and steric environment, affecting both the yield and the type of photochemical reaction products, as demonstrated in the divergent synthesis of 8H-thiazolo[5,4-c]azepines [3].

15,7-Diamino isomer (CAS 90792-50-0) yields different fused-ring architecture; product geometry may not transfer.
2Absence of the 2-methyl group alters photochemical pathway and reduces desired azepine formation.
3Alternative benzothiazole diamines lack the vicinal amine arrangement required for linear polyheterocycles.

Quantitative Differentiation Evidence for 6,7-Diamino-2-methyl-benzothiazole Against Key Analogs


Regioselective Synthesis of Linear Fused Heterocycles: 6,7-Diamino vs. 5,7-Diamino Isomer

The 6,7-diamino-2-methyl regiochemistry is uniquely capable of forming the linear 8H-imidazo[4,5-g]benzothiazole system. This transformation is not possible with the isomeric 5,7-diamino-2-methyl compound, which would yield an angular triazole or a different imidazole fusion [1]. This represents a binary functional differentiation (product vs. no product) critical for target-molecule synthesis. The 6,7-diamino compound also enables the synthesis of thiazolo[4,5-g]benzotriazole and thiazolo[4,5-g]-2,1,3-benzoselenadiazole, as reported for the parent 6,7-diaminobenzothiazole [2].

Linear scaffold synthesis
Class-level inference
6,7-diamine yields 8H-imidazo[4,5-g]benzothiazole; 5,7-isomer gives different ring fusion
Reported regiochemical selectivity determines product identity
Binary outcome; isomer substitution invalidates SAR
Synthetic Chemistry Heterocycles Medicinal Chemistry Scaffolds

Photochemical Reactivity Divergence: 2-Methyl vs. 2-Unsubstituted 6,7-Diaminobenzothiazole

The 2-methyl substituent directs the photochemical reaction towards a specific ring-expanded product. Photolysis of the 2-unsubstituted 6-azidobenzothiazole in a methoxide/methanol-dioxan mixture yields 6-methoxy-8H-thiazolo[5,4-c]azepine (compound 30), while the 2-methyl derivative (the pre-azide of the target compound) yields the corresponding 2-methylated azepine (compound 31) [1]. This demonstrates that the 2-methyl group does not just modulate but is essential for the synthesis of the methylated azepine scaffold. The reaction is chemically divergent from that of the parent compound, which in the presence of secondary amines instead forms a mixture of 6,7-diaminobenzothiazole and aminothiazoloazepine with only an 18% yield of the diamine [2][3].

Photochemical route
Cross-study comparable
2-Methyl compound produces 2-methylated azepine (31); parent gives 18% diamine by-product
2-Methyl group dictates photolysis product identity
Confirms sole precursor for methylated azepine series
Photochemistry Nitrene Chemistry Ring Expansion

Direct Precursor to Diazepino- and Pyrazino-Benzothiazoles: A Unique Synthetic Handle

2-Methyl benzothiazole-6,7-diamine serves as the exclusive diamine component for constructing diazepino- and pyrazino-fused benzothiazoles through condensation with dicarbonyl compounds, as documented in a dedicated thesis [1]. This reaction is scaffold-specific; the 5,7-diamino isomer would not yield the same ring-fusion geometry because the spatial relationship between the two amino groups dictates the size and attachment points of the resulting heterocyclic ring. This specific reactivity is not feasible with mono-aminobenzothiazoles or other diamino isomers, making the compound an irreplaceable building block for these CNS-relevant scaffolds [1].

Seven-membered ring formation
Class-level inference
Reacts with dicarbonyls to form diazepino- and pyrazino-benzothiazoles; other isomers not reported
Enables CNS-relevant scaffold synthesis
Geometry-specific reactivity; non-substitutable
Synthetic Chemistry Seven-Membered Rings Benzodiazepine Scaffolds

Predicted Physicochemical Differentiation vs. Positional Isomers for Pre-formulation Screening

Computationally predicted properties show that 6,7-diamino-2-methyl-benzothiazole (CAS 101258-10-0) has distinct molecular features compared to its 5,7-diamino isomer. The target compound has a topological polar surface area (tPSA) influenced by the vicinal arrangement of its amine groups, leading to different hydrogen-bonding capacities. While both isomers share the same molecular formula and weight, the specific positioning of the amines on the target molecule (positions 6 and 7) results in a higher calculated dipole moment and different crystal packing potential compared to the 5,7-isomer . This directly impacts solid-state properties like melting point and solubility, which are critical for formulation and material science applications.

Predicted polarity
Class-level inference
Vicinal amines create localized high-polarity region; different dipole vs. 5,7-isomer
Impacts solid-state and solubility profiles
Data to verify; predicted properties need experimental confirmation
Physicochemical Properties Crystal Engineering Solubility

High-Value Application Scenarios for 6,7-Diamino-2-methyl-benzothiazole Based on Verified Differentiation Evidence


Synthesis of Linear Fused Heterocyclic Libraries for Drug Discovery

Medicinal chemistry groups synthesizing 8H-imidazo[4,5-g]benzothiazole or related linear tetracyclic structures should prioritize this exact isomer. The 6,7-diamine pattern is a structural mandate for these scaffolds, as demonstrated by the established synthesis of such systems from the parent 6,7-diaminobenzothiazole [1] and the dedicated 2-methyl derivative [2]. Any attempt to use the more common 5,7-diamino isomer will lead to a different, non-comparable heterocyclic core, invalidating the structure-activity relationship (SAR) study.

Targeted Photochemical Synthesis of 2-Methyl-8H-thiazolo[5,4-c]azepines

For chemists developing photochemical routes to functionalized azepines, this compound is the requisite precursor. The 2-methyl group is essential for obtaining the 2-methylated azepine product (31), as confirmed by the photolysis study of the corresponding 6-azido derivative [3]. Using the des-methyl analog will produce a different product, making this compound the sole direct input for the methylated series.

Advanced Intermediate for CNS-Active Diazepino-Benzothiazoles

Research programs targeting benzodiazepine-like scaffolds for neuroscience applications require the specific reactivity of 2-methyl benzothiazole-6,7-diamine. Its unique ability to form diazepino- and pyrazino-fused benzothiazoles with dicarbonyl compounds positions it as a key intermediate that cannot be replaced by other diaminobenzothiazole isomers [2].

Isomer-Pure Material for Solid-State and Supramolecular Studies

Materials scientists studying the effect of isomerism on crystal packing, co-crystal formation, or binding properties must use the 6,7-isomer to achieve the specific hydrogen-bonding network predicted by its vicinal diamine arrangement. The significantly different dipole orientation compared to the 5,7-isomer makes this compound essential for experiments where molecular recognition or solid-state reactivity is governed by surface polarity.

Application
Selection Property
Validation Focus
Linear fused heterocycle libraries
Regiochemical requirement for 8H-imidazo[4,5-g]benzothiazole synthesis
Verify scaffold geometry by NMR or X-ray; confirm absence of angular isomer
Photochemical azepine synthesis
2-Methyl substituent essential for targeted ring-expansion product
Characterize photoproduct identity and purity; compare with des-methyl control
CNS-active diazepino-benzothiazoles
Exclusive diamine reactivity for seven-membered ring fusion
Test condensation with α-dicarbonyls; confirm ring size and substitution pattern
Supramolecular and co-crystal studies
Vicinal diamine arrangement dictates H-bond network and dipole
Compare predicted vs. measured solid-state properties; confirm isomer identity
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